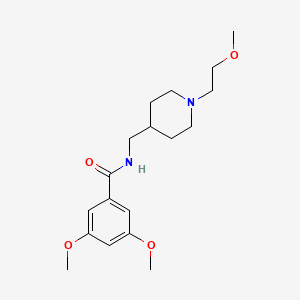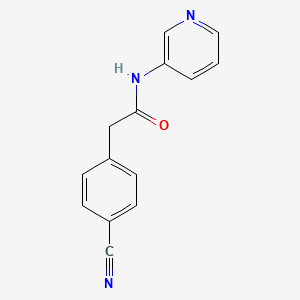
2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide is a chemical compound with the molecular formula C14H11N3O and a molecular weight of 237.26 . It is also known as Benzeneacetamide, 4-cyano-N-3-pyridinyl .
Molecular Structure Analysis
The molecular structure of 2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide consists of 14 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . Detailed structural analysis such as NMR, HPLC, LC-MS, UPLC & more can be found in the product documentation .Aplicaciones Científicas De Investigación
Photocatalysis
Overview:2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide: (referred to as CPA hereafter) has garnered interest in the field of photocatalysis due to its intriguing properties. Photocatalysts are materials that can absorb light energy and initiate chemical reactions, making them valuable for environmental remediation and energy conversion.
Applications:Dye Degradation: CPA can efficiently degrade organic dyes, such as methylene blue (MB), under UV light. It acts as a photocatalyst, breaking down dye molecules into harmless byproducts. The percentage degradation of MB is significantly higher in the presence of CPA compared to without it .
Polymer Chemistry
Overview: CPA’s unique chemical structure makes it a promising building block for polymer synthesis. Researchers have explored its applications in creating functional polymers.
Applications:Polyesters: CPA can be incorporated into polyester chains, providing specific end groups that allow precise control over polymer properties. These end groups can be further modified using thiol-Michael addition reactions .
Coordination Polymers
Overview: CPA’s coordination chemistry with metal ions has led to the discovery of interesting coordination polymers (CPs).
Applications:Gong, Q., Wang, J., Shi, C., Liu, Q., Lu, L., Singh, A., & Kumar, A. (2021). 1,3-Bis (4′-carboxylatophenoxy)benzene and 3,5-bis (1-imidazoly)pyridine derived Zn (ii)/Cd (ii) coordination polymers: synthesis, structure and photocatalytic properties. CrystEngComm, 23(22), 4427–4436. Link
Results from CCS Chemistry. Link
Propiedades
IUPAC Name |
2-(4-cyanophenyl)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-9-12-5-3-11(4-6-12)8-14(18)17-13-2-1-7-16-10-13/h1-7,10H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCKVKBLSHMCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2591721.png)
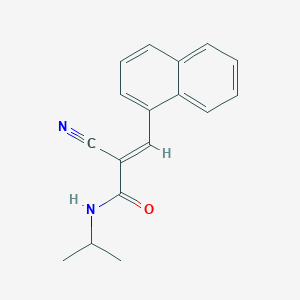
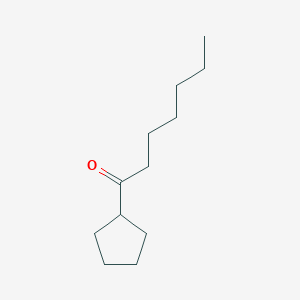

![N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2591726.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)propanoic acid](/img/structure/B2591733.png)
![2-({[(Adamantan-1-yl)methyl]amino}methyl)-4-chlorophenol hydrochloride](/img/structure/B2591734.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2591737.png)
![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2591740.png)
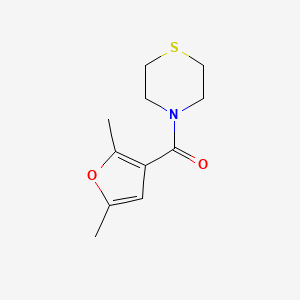
![N-benzyl-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2591742.png)
